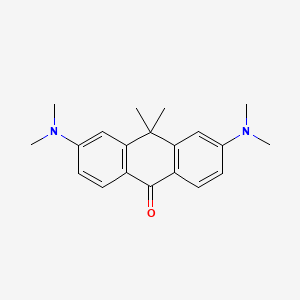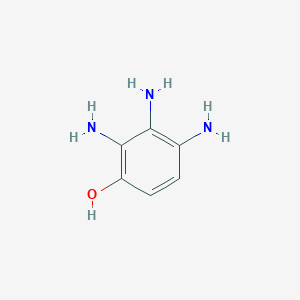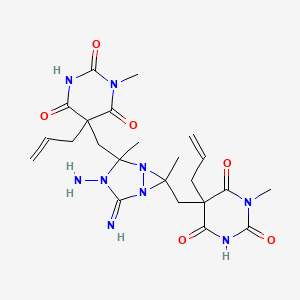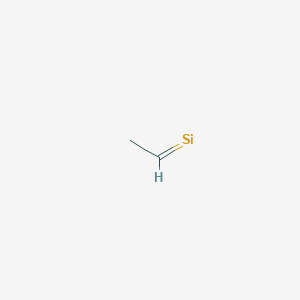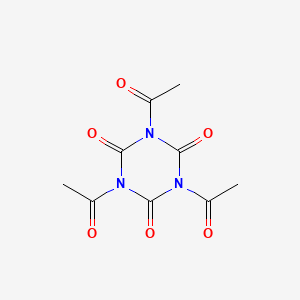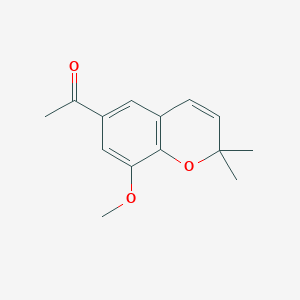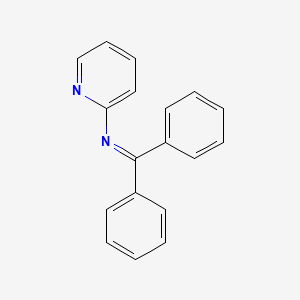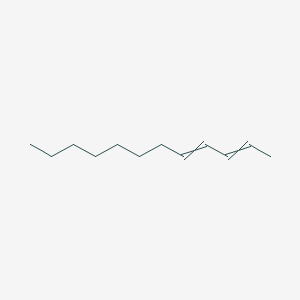
2,2,5-Trimethyl-2H-1,3-benzodioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,5-Trimethyl-2H-1,3-benzodioxole is an organic compound classified as a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group It is a colorless liquid with a molecular formula of C10H12O2
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,5-Trimethyl-2H-1,3-benzodioxole can be synthesized from catechol with disubstituted halomethanes. The methylenation of catechols is a common method used to prepare benzodioxole derivatives . The reaction typically involves the use of a base such as potassium carbonate and a solvent like acetone. The reaction conditions include heating the mixture to reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages such as distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2,2,5-Trimethyl-2H-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where reagents like halogens or nitrating agents are used to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated benzodioxole derivatives.
Scientific Research Applications
2,2,5-Trimethyl-2H-1,3-benzodioxole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Industry: Utilized in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 2,2,5-Trimethyl-2H-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. For instance, derivatives of benzodioxole have been shown to act as potent auxin receptor agonists, promoting root growth in plants by enhancing root-related signaling responses . The compound binds to the auxin receptor TIR1, leading to the activation of downstream signaling pathways that regulate root development.
Comparison with Similar Compounds
2,2,5-Trimethyl-2H-1,3-benzodioxole can be compared with other similar compounds such as:
1,3-Benzodioxole: A simpler benzodioxole derivative with similar chemical properties but lacking the additional methyl groups.
Methylenedioxybenzene: Another related compound with a methylenedioxy functional group but different substitution patterns on the benzene ring.
Properties
CAS No. |
39237-14-4 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2,2,5-trimethyl-1,3-benzodioxole |
InChI |
InChI=1S/C10H12O2/c1-7-4-5-8-9(6-7)12-10(2,3)11-8/h4-6H,1-3H3 |
InChI Key |
INKNSUJYCYQECI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(O2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[2,2-Bis(4-methylphenyl)ethane-1,1-diyl]dibenzene](/img/structure/B14678711.png)
